N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Lipophilicity Drug-likeness Kinase inhibitor design

This research compound combines a 2-bromo-4-methylphenyl acetamide terminus with a 4-(piperidin-1-yl)pyrimidin-2-yl thioether core, providing a defined starting point for kinase inhibitor SAR campaigns. Its ortho-bromo substituent serves as a halogen-bond benchmark for docking and FEP validation. With computable properties (XLogP3=4.3, HBD=1, RotB=5), it accelerates permeability and solubility correlation studies. Ideal for medicinal chemistry teams evaluating hinge-binding complementarity and ring-size effects on kinome selectivity.

Molecular Formula C18H21BrN4OS
Molecular Weight 421.36
CAS No. 1251605-34-1
Cat. No. B2608011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
CAS1251605-34-1
Molecular FormulaC18H21BrN4OS
Molecular Weight421.36
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Br
InChIInChI=1S/C18H21BrN4OS/c1-13-5-6-15(14(19)11-13)21-17(24)12-25-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24)
InChIKeyLWXGERQCLXFWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251605-34-1): Compound Identity and Procurement Baseline


N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251605-34-1) is a synthetic small molecule (MF: C18H21BrN4OS; MW: 421.4 g/mol) that combines a 2-bromo-4-methylphenyl acetamide terminus with a 4-(piperidin-1-yl)pyrimidin-2-yl thioether core [1]. It is catalogued as a research chemical and is primarily supplied for in vitro screening and medicinal chemistry campaigns. At the time of this analysis, no primary research articles, patents, or public bioactivity datasets report quantitative target engagement, cellular potency, or in vivo efficacy for this precise compound [2]. Consequently, procurement decisions must rely on structural differentiation parameters and class-level inferences rather than established biological performance data.

Why N-(2-Bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide Cannot Be Replaced by Off-the-Shelf Analogs


The 2-bromo-4-methylphenyl acetamide motif is a recognized privileged fragment in kinase inhibitor design, where the ortho-bromo substituent establishes critical halogen-bond interactions with the hinge region of ATP-binding pockets [1]. Concurrently, the 4-(piperidin-1-yl)pyrimidine moiety serves as a modular kinase-hinge binder that can be tuned by ring-size variation [2]. Replacing the piperidine ring with pyrrolidine alters both the spatial orientation of the acetamide linker and the compound's lipophilicity (XLogP3), parameters that dictate selectivity and pharmacokinetic profiles across kinase families [3]. Without head-to-head data, any substitution risks collapsing the subtle structure–activity relationships that this scaffold was designed to probe.

Quantitative Differentiation Evidence for N-(2-Bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide: A Comparator-Based Guide


Piperidine vs. Pyrrolidine Ring: Impact on Calculated Lipophilicity (XLogP3)

The piperidine analog exhibits a computed XLogP3 of 4.3, compared to 3.8 for the pyrrolidine congener (N-(2-bromo-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide), as calculated by the PubChem XLogP3 algorithm [1]. This ΔlogP of +0.5 units indicates higher predicted membrane permeability for the piperidine derivative, a critical parameter for cellular target engagement in kinase-focused phenotypic screens [2].

Lipophilicity Drug-likeness Kinase inhibitor design

Ring-Size Modulation of Kinase Hinge-Binding Geometry

The 4-(piperidin-1-yl)pyrimidine motif positions the piperidine ring deeper into the kinase solvent channel compared to the smaller pyrrolidine ring, as inferred from co-crystal structures of analogous 4-aminopyrimidine kinase inhibitors [1]. This difference in exit-vector geometry can alter the compound's selectivity fingerprint across the kinome. While no direct selectivity data exist for the target compound, class-level evidence shows that piperidine-substituted pyrimidines achieve broader kinase coverage than pyrrolidine variants in panel screens [2].

Kinase inhibition Hinge-binding motif Structure-based design

Bromo Substituent as a Halogen-Bond Donor: Ortho vs. Para Position Effects

The ortho-bromo substituent on the 2-bromo-4-methylphenyl ring serves as a halogen-bond donor to backbone carbonyl groups in kinase hinge regions, a well-characterized interaction that enhances binding affinity by 0.5–2 kcal/mol over non-halogenated analogs [1]. In contrast, the para-bromo regioisomer (N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide) positions the bromine away from the hinge, precluding this interaction . No direct binding data exist for either compound, but the ortho-bromo configuration is predicted to yield superior hinge-binding enthalpy based on quantum mechanical calculations [2].

Halogen bonding Kinase inhibitor Molecular recognition

Optimal Application Scenarios for N-(2-Bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide in Drug Discovery


Kinase-Focused Fragment Elaboration and Scout Profiling

The compound is suited as a scout molecule in kinase inhibitor campaigns where the 2-bromo-4-methylphenyl acetamide fragment is being evaluated for hinge-binding complementarity. Its ortho-bromo halogen-bond donor motif and piperidine-substituted pyrimidine core provide a defined chemical starting point for structure–activity relationship (SAR) exploration, particularly when comparing ring-size effects (piperidine vs. pyrrolidine) on kinome selectivity [1].

Computational Chemistry and Docking Validation Studies

With its computable physicochemical properties (XLogP3 = 4.3, MW = 421.4, HBD = 1, RotB = 5), the compound serves as a validation tool for docking algorithms and free-energy perturbation (FEP) calculations targeting kinase ATP-binding sites. Its ortho-bromo substituent provides a measurable halogen-bond benchmark that can distinguish between different scoring functions [1].

Chemical Probe Development for Orphan Kinases

The piperidine-pyrimidine scaffold is a privileged chemotype for orphan kinase probe development. This compound can be used as a base structure for iterative medicinal chemistry optimization, where the bromo and methyl substituents serve as synthetic handles for further derivatization via cross-coupling or nucleophilic aromatic substitution [1].

Physicochemical Benchmarking in Permeability and Solubility Assays

The compound's moderate lipophilicity (XLogP3 = 4.3) and limited hydrogen-bond donor count (HBD = 1) make it a suitable benchmark compound for correlating calculated properties with experimental permeability (PAMPA or Caco-2) and kinetic solubility measurements in early drug discovery [1].

Quote Request

Request a Quote for N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.